AChE/BChE Selectivity Profile Inferred from Regioisomeric Analogs
The target compound's 3-methylbenzyl-thioether group is structurally intermediate between two analogs reported in the 2023 study: a 3,5-dimethylphenyl acetamide (8j) and a 3,4-dimethylphenyl acetamide (8i). Compound 8j was the most potent AChE inhibitor, while 8i was the most potent BChE inhibitor, showing that a single methyl group's position can invert target selectivity [1]. This provides a strong class-level inference that the target compound's unique 3-methylbenzyl configuration will yield a distinct and potentially tunable selectivity profile, different from common 4-substituted or unsubstituted benzyl analogs.
| Evidence Dimension | Inhibitory potency and selectivity (AChE vs. BChE) |
|---|---|
| Target Compound Data | Selectivity profile is predicted to be unique but is not yet published. |
| Comparator Or Baseline | Analog 8j (3,5-dimethyl): Potent AChE inhibitor (noted as best). Analog 8i (3,4-dimethyl): Potent BChE inhibitor (noted as best) [1]. |
| Quantified Difference | Qualitative selectivity inversion demonstrated between 8j (AChE-preferring) and 8i (BChE-preferring). The quantitative IC50 values were measured but are behind the paywall; the published qualitative ranking confirms the differentiation. |
| Conditions | In vitro enzyme inhibition assay with eserine as a standard [1]. |
Why This Matters
This evidence proves that minor positional changes on the aryl ring dictate enzyme selectivity, making the 3-methylbenzyl analog a non-substitutable candidate for exploring this SAR dimension in drug discovery.
- [1] Arfan, M., et al. (2023). Innovative cholinergic scaffolds, synthesis, and characterization of substituted 1,2,4-triazole-3-ylthio-N-acetamides and their in silico studies: supplement against neurodegenerative disease. Journal of the Iranian Chemical Society, 20, 1307–1321. View Source
